molecular formula C23H19BrClNO3 B2623718 N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide CAS No. 391876-30-5

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2623718
CAS No.: 391876-30-5
M. Wt: 472.76
InChI Key: VXYUTGSOCPBGOU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and isopropoxy functional groups

Preparation Methods

The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoyl precursor, followed by chlorination and subsequent coupling with an isopropoxybenzamide derivative. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUTGSOCPBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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